(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid
Description
This compound is a dipeptide derivative comprising two L-tryptophan residues linked via an amide bond, with trifluoroacetic acid (TFA) as a counterion. The structure features dual indole moieties, which confer hydrophobic and aromatic interactions critical for biological activity. The TFA counterion likely originates from purification during synthesis, as trifluoroacetic acid is commonly used in peptide deprotection and isolation .
Properties
Molecular Formula |
C24H23F3N4O5 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H22N4O3.C2HF3O2/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19;3-2(4,5)1(6)7/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29);(H,6,7)/t17-,20-;/m0./s1 |
InChI Key |
BJDYQYIMEDJTSK-ZHXLSBKVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Protection of Amino Acids
Peptide Bond Formation
- The peptide bond between the two tryptophan residues is formed by coupling the carboxyl group of one amino acid with the amino group of the other .
- Typical coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in conjunction with additives like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.
- The reaction is performed in solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) at room temperature.
Deprotection and Salt Formation
- After coupling, the protecting groups are removed by acid treatment. For Boc groups, trifluoroacetic acid (TFA) is used to cleave the protecting groups and simultaneously form the trifluoroacetic acid salt of the peptide.
- This step yields the final compound as the 2,2,2-trifluoroacetic acid salt , enhancing its solubility and stability.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Boc-L-tryptophan, Z-L-tryptophan, EDC, DMAP, CH2Cl2 | Coupling of protected amino acids to form dipeptide | Protected dipeptide intermediate |
| 2 | TFA (trifluoroacetic acid) | Deprotection of Boc and Z groups, salt formation | Final dipeptide as trifluoroacetate salt |
| 3 | Purification by HPLC | Isolation of pure compound | Pure (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid; 2,2,2-trifluoroacetic acid |
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) is employed to purify the compound and confirm its purity.
- Nuclear magnetic resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) is used to verify the chemical structure and stereochemistry.
- Mass spectrometry (MS) confirms the molecular weight and identity.
- Optical rotation measurements may be performed to confirm stereochemical integrity.
Research Findings and Optimization Notes
- The use of carbodiimide-based coupling agents such as EDC combined with additives like DMAP or HOBt minimizes racemization and improves coupling efficiency.
- Protecting groups such as Boc and Z are preferred due to their ease of removal and stability during synthesis.
- The trifluoroacetic acid salt form enhances solubility, which is advantageous for biological assays and pharmaceutical formulations.
- Alternative coupling methods involving palladium-catalyzed reactions have been reported for related amino acid derivatives but are less common for this specific compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Boc-L-tryptophan, Z-L-tryptophan |
| Coupling reagents | EDC, DMAP, HOBt |
| Solvents | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) |
| Protecting groups | Boc, Benzyloxycarbonyl (Z) |
| Deprotection agent | Trifluoroacetic acid (TFA) |
| Purification method | High-performance liquid chromatography (HPLC) |
| Analytical techniques | NMR, MS, Optical rotation |
| Final product form | Trifluoroacetic acid salt |
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The indole groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes due to the presence of indole groups, which are common in many natural products.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets in biological systems. The indole groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Brominated Derivatives
- (S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid (): Structure: Substitutes a bromine atom at the 4-position of one indole ring.
Sulfonamide-Functionalized Analogues
- 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid (): Structure: Incorporates a nitrobenzenesulfonamido group instead of the second indole. Functional Role: Sulfonamides are known to enhance solubility and enable hydrogen bonding, which may improve pharmacokinetic profiles compared to the purely hydrophobic target compound.
Pyrazole-Thiazolidinone Hybrids
- (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid (): Structure: Replaces one indole with a pyrazole-thiazolidinone scaffold. Activity: The thiazolidinone ring introduces electrophilic sulfur, which may confer antioxidant or enzyme-inhibitory properties absent in the target compound.
Functional Analogues with Modified Backbones
N-Methylated Derivatives
- (2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (): Structure: Methylation of the amide nitrogen reduces hydrogen-bonding capacity. Impact: This modification likely increases metabolic stability and membrane permeability compared to the free carboxylic acid in the target compound.
Phenoxyacetyl-Modified Derivatives
- (S)-2-((S)-2-((S)-2-Amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-1H-indol-3-yl)propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl)propanoic acid (): Structure: Includes a phenoxyacetyl group and a guanidino-nitropentaamido chain. Activity: Demonstrates potent antifungal activity (24 mm inhibition against C. albicans), suggesting that bulky substituents enhance target specificity .
Counterion Variants
- (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate (): Structure: Shares the TFA counterion but replaces one indole with a brominated indole-amide. Synthesis Insight: TFA is frequently used in peptide synthesis, indicating that the target compound’s isolation may follow similar protocols .
Comparative Data Table
Biological Activity
The compound (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid; 2,2,2-trifluoroacetic acid is a derivative of amino acids that exhibits significant biological activities, particularly in the context of cancer research and antioxidant properties. This article explores its biological activity through various studies and findings.
The compound has a complex structure that can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.40 g/mol |
| CAS Number | 19653-76-0 |
| InChIKey | TYYLDKGBCJGJGW-WMZOPIPTSA-N |
| Log P (Octanol/Water) | -1.13 |
This compound's structure includes indole moieties, which are known for their diverse biological activities, including anticancer effects.
Case Studies and Research Findings
-
Cell Viability Studies
- In vitro studies using A549 non-small cell lung cancer (NSCLC) cells demonstrated that compounds similar to the target compound reduced cell viability significantly. For instance, certain derivatives were able to reduce A549 cell viability by up to 50% and suppress cell migration, indicating potential as anticancer agents .
- Comparative Analysis with Chemotherapeutics
-
Structure-Activity Relationship (SAR)
- Research highlighted the importance of specific structural features in enhancing anticancer activity. For example, modifications to the indole structure significantly influenced the cytotoxic effects on both A549 and Caco-2 colorectal adenocarcinoma cells, demonstrating a structure-dependent activity profile .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Modulation of signaling pathways involved in tumor growth.
Evaluation of Antioxidant Activity
The antioxidant activities of the compound were assessed using various assays:
- DPPH Radical Scavenging Assay
- Ferric Ion Reduction Assay
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis involves multi-step reactions, including peptide coupling and deprotection steps. Key parameters include:
- Coupling reagent selection : Use of carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) to ensure efficient amide bond formation between the indole-containing amino acids .
- Deprotection conditions : Trifluoroacetic acid (TFA) is commonly used to remove tert-butoxycarbonyl (Boc) protecting groups, but prolonged exposure may lead to side reactions. Optimize TFA concentration (e.g., 20–50% in dichloromethane) and reaction time (1–5 hours) to minimize degradation .
- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended for final purification. Monitor purity via LC-MS (>95% by UV-Vis at 254 nm) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm stereochemistry and indole proton environments. Key signals include aromatic indole protons (δ 7.0–7.5 ppm) and α-protons of the amino acid backbone (δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, sulfonamide derivatives of similar indole-containing compounds form monoclinic crystals (space group P21) with intermolecular hydrogen bonds stabilizing the structure .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .
Q. How can solubility and stability be improved for in vitro assays?
- Counterion selection : The trifluoroacetic acid (TFA) salt enhances aqueous solubility but may interfere with biological assays. Consider exchanging TFA with HCl via ion-pair chromatography .
- Storage conditions : Lyophilized powders stored at -20°C under nitrogen show >90% stability over 6 months. Avoid repeated freeze-thaw cycles of solutions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the indole NH group and carbonyl oxygen are reactive hotspots .
- Molecular docking : Use crystal structures of target enzymes (e.g., TNF-α-converting enzyme) to model binding. Indole moieties often engage in π-π stacking with aromatic enzyme residues .
- pKa prediction : Tools like MarvinSketch estimate protonation states (e.g., carboxylic acid pKa ~2.5, amino group pKa ~9.5), critical for understanding pH-dependent activity .
Q. How does this compound interact with enzymes like endothelin-converting enzyme-2 (ECE-2) or histone deacetylases (HDACs)?
- Mechanistic studies : Fluorescent substrate assays (e.g., fluorigenic ECE-2 substrates) reveal competitive inhibition. Monitor kinetic parameters (Km, Vmax) under varying inhibitor concentrations .
- Structural analogs : Sulfonamide derivatives of indole-containing amino acids act as non-hydroxamate HDAC inhibitors. Compare IC50 values with SAHA (suberoylanilide hydroxamic acid) to assess potency .
Q. How can researchers resolve contradictions in bioactivity data arising from structural variations or impurities?
- Orthogonal validation : Combine enzymatic assays (e.g., HDAC inhibition) with cellular viability tests (e.g., HCT116 colon cancer cells) to confirm target specificity .
- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., deaminated or oxidized species). Adjust reaction conditions (e.g., inert atmosphere) to suppress oxidation of indole groups .
Methodological Tables
Table 1: Key NMR Assignments for Structural Confirmation
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Indole NH | 10.7–11.2 | Singlet | |
| α-Proton (backbone) | 3.8–4.2 | Doublet | |
| Aromatic (indole) | 6.9–7.5 | Multiplet |
Table 2: Optimization of Deprotection Conditions
| TFA Concentration | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|
| 20% in DCM | 3 | 92 | 75 |
| 50% in DCM | 2 | 88 | 82 |
| 95% neat | 1 | 85 | 70 |
| Based on analogous protocols from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
